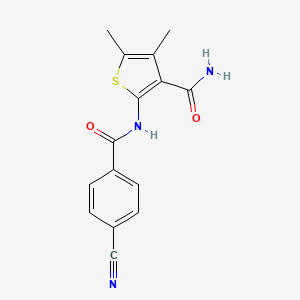![molecular formula C9H9ClN4S B2371957 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 344262-76-6](/img/structure/B2371957.png)
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S . It has a molecular weight of 240.72 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine involves a triazole ring attached to a chlorobenzyl group via a sulfanyl linkage . In-depth structural analysis of similar compounds has been conducted using single-crystal X-ray diffraction . Density functional theory (DFT) calculations have also been used to explore the properties of similar compounds .Physical And Chemical Properties Analysis
The compound has a melting point range of 149-151°C . The InChI code for the compound is 1S/C9H9ClN4S/c10-7-3-1-6 (2-4-7)5-15-9-12-8 (11)13-14-9/h1-4H,5H2, (H3,11,12,13,14) .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine derivatives exhibit strong fungicidal activity against various plant pathogens. Compounds with this structure have shown effective results in combating rice blast caused by Pyricularia oryzae, demonstrating potential as fungicidal candidates for agricultural applications (Li et al., 2020).
Antibacterial and Antifungal Properties
Several derivatives of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger (Hussain, Sharma, & Amir, 2008).
Potential in Drug Design
The structure and properties of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine have been explored for potential applications in drug design. For instance, its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) makes it a candidate for further drug design endeavors (Al-Wahaibi et al., 2019).
Anticancer Potential
Studies have indicated the potential of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine derivatives in anticancer applications. Some synthesized derivatives have demonstrated cytotoxic effects against breast cancer cell lines, hinting at their possible use in cancer treatment (Ghani & Alabdali, 2022).
Influence on Ascorbic Acid Oxidation
Derivatives of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine have been found to inhibit the oxidation of ascorbic acid. This property could be relevant in the study of oxidative processes in biological systems (Emelianov et al., 2016).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine are not available, similar compounds have been considered for further drug design endeavors . These compounds may be explored for their potential as therapeutic agents, particularly in the treatment of conditions associated with excessive body cortisol .
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXVQVNMNHZHFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
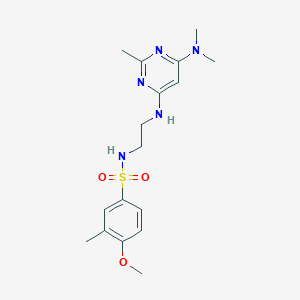
![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)
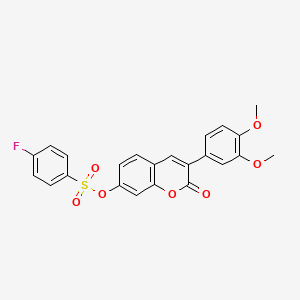
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)
![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)
![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)
![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)
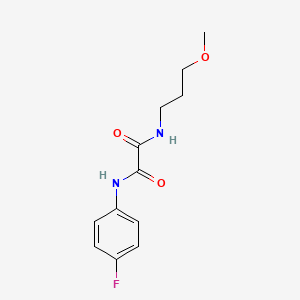
![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2371892.png)
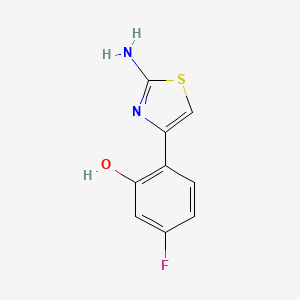
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)
